5-fluoro-6-methyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-6-methyl-1-benzothiophene is a heterocyclic compound with a molecular formula of C9H7FS. It is a derivative of benzothiophene, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 5-fluoro-6-methyl-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield thiophene derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-fluoro-6-methyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Wissenschaftliche Forschungsanwendungen
5-fluoro-6-methyl-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of 5-fluoro-6-methyl-1-benzothiophene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
5-fluoro-6-methyl-1-benzothiophene can be compared with other benzothiophene derivatives, such as:
6-methyl-1-benzothiophene: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-fluoro-1-benzothiophene: Lacks the methyl group, which can influence its physical and chemical properties.
Benzofuran derivatives: These compounds have an oxygen atom instead of sulfur, leading to different electronic and biological properties.
Eigenschaften
CAS-Nummer |
1427436-77-8 |
---|---|
Molekularformel |
C9H7FS |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-fluoro-6-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7FS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |
InChI-Schlüssel |
VRFXJUPPTLEJKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CS2)C=C1F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.